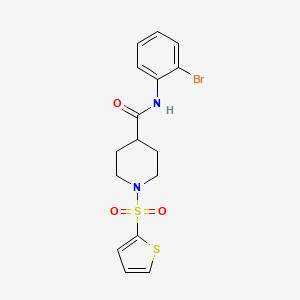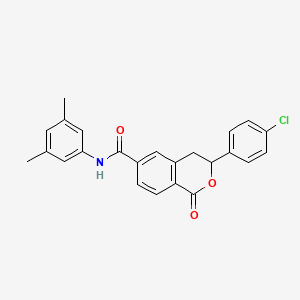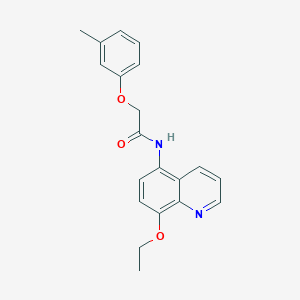![molecular formula C16H21N3O3 B11337929 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide](/img/structure/B11337929.png)
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamid ist eine chemische Verbindung, die aufgrund ihrer einzigartigen Struktur und potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen Interesse geweckt hat. Diese Verbindung enthält einen Oxadiazolring, der für seine vielfältigen biologischen Aktivitäten und Stabilität bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamid beinhaltet typischerweise die Bildung des Oxadiazolrings, gefolgt von der Anlagerung der Ethoxy- und Methylsubstituenten. Eine gängige Methode beinhaltet die Cyclisierung eines Hydrazids mit einem geeigneten Nitriloxid unter kontrollierten Bedingungen. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Acetonitril und Katalysatoren wie Triethylamin.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Prozess würde hinsichtlich Ausbeute und Reinheit optimiert werden, wobei häufig kontinuierliche Strömungsreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen ist in industriellen Umgebungen unerlässlich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Nucleophile Substitutionsreaktionen können insbesondere an der Ethoxygruppe mit Reagenzien wie Natriummethoxid auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in wässrigem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Natriummethoxid in Methanol.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung von Aminen oder Alkoholen.
Substitution: Bildung von substituierten Oxadiazolderivaten.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Wird auf seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht, insbesondere wegen seiner entzündungshemmenden und analgetischen Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Der Oxadiazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität verändern. Diese Verbindung kann bestimmte Enzyme hemmen oder die Rezeptoraktivität modulieren, was zu den beobachteten biologischen Wirkungen führt. Die genauen beteiligten Wege können je nach spezifischer Anwendung und Zielstruktur variieren.
Wirkmechanismus
The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, altering their activity. This compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-3-Piperidincarboxamid:
4-ETHOXY-N-(4-METHYLPHENYL)BENZAMID: Eine weitere Verbindung mit ähnlichen Strukturmerkmalen, die in verschiedenen Forschungsanwendungen eingesetzt wird.
Einzigartigkeit
N-[4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamid zeichnet sich durch seine einzigartige Kombination aus einem Oxadiazolring mit Ethoxy- und Methylsubstituenten aus, die spezifische chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C16H21N3O3 |
|---|---|
Molekulargewicht |
303.36 g/mol |
IUPAC-Name |
N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H21N3O3/c1-5-21-13-7-6-12(9-11(13)4)15-16(19-22-18-15)17-14(20)8-10(2)3/h6-7,9-10H,5,8H2,1-4H3,(H,17,19,20) |
InChI-Schlüssel |
OWEDQYDPIQRFPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)CC(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B11337861.png)
![N-(2-chlorophenyl)-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11337866.png)

![N-[2-(4-bromophenyl)-2-(1H-indol-3-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11337880.png)
![4-bromo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11337884.png)
![5-Methyl-3-(4-methylphenyl)-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11337886.png)
![5-(4-methylphenyl)-3-[3-(propan-2-yloxy)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11337888.png)
![2-chloro-N-[7-(4-chlorophenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzamide](/img/structure/B11337895.png)
![(4-Tert-butylphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11337898.png)
![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11337912.png)
![N-[2-(azepan-1-ylcarbonyl)phenyl]-1-(benzylsulfonyl)piperidine-4-carboxamide](/img/structure/B11337914.png)
![1-(2-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11337921.png)
